

Application Note: Quantification of Navocafter in Human Plasma Using LC-MS/MS

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Compound of Interest

Compound Name: Navocafter

Cat. No.: B609429

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Navocafter** in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM). The methodology is based on established analytical techniques for other cystic fibrosis transmembrane conductance regulator (CFTR) modulators, often referred to as "caftors".^{[1][2]}^[3] The procedure involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method demonstrates high precision, accuracy, and a broad linear range, making it suitable for routine analysis in a clinical or research laboratory setting.

Principle

The quantification of **Navocafter** from plasma samples is achieved through a multi-step process. First, plasma proteins are precipitated using methanol containing a deuterated internal standard (IS) to ensure accuracy.^[4] After centrifugation, the resulting supernatant is directly injected into the LC-MS/MS system.

Chromatographic separation is performed on a reversed-phase C18 column with a gradient elution program. The analyte and internal standard are then ionized using positive electrospray

ionization (ESI+) and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive detection allows for precise quantification of **Navocafort** over a clinically relevant concentration range.

Materials and Reagents

- Solvents: HPLC-grade or LC-MS grade Methanol and Acetonitrile, Formic Acid (≥98%).
- Water: Deionized water, 18 MΩ·cm or greater.
- Reference Standards: **Navocafort** and a suitable stable isotope-labeled internal standard (e.g., **Navocafort**-d4).
- Biological Matrix: Blank human plasma (K2-EDTA).
- Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.

Instrumentation and Analytical Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
- Analytical Column: A reversed-phase C18 column (e.g., Xselect HSS T3, 2.1 x 100 mm, 2.5 μm) is recommended for good peak shape and separation.[\[1\]](#)

Table 1: LC Method Parameters

Parameter	Value
Column	Reversed-Phase C18 (e.g., Xselect HSS T3)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile:Methanol (50:50, v/v)
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temp.	40°C
Run Time	~6 minutes

Table 2: LC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	70	30
1.0	70	30
3.0	10	90
4.0	10	90
4.1	70	30
6.0	70	30

Table 3: MS/MS Parameters (Illustrative)

Note: The following mass transitions for **Navocaftor** are hypothetical and should be optimized empirically.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Navocaftor	[M+H] ⁺	Product 1	100	Optimized Value
Navocaftor-d4 (IS)	[M+H] ⁺	Product 2	100	Optimized Value
Ionization Mode	Positive Electrospray Ionization (ESI+)			
Capillary Voltage	3.0 kV			
Source Temp.	150°C			
Desolvation Temp.	400°C			

Experimental Protocols

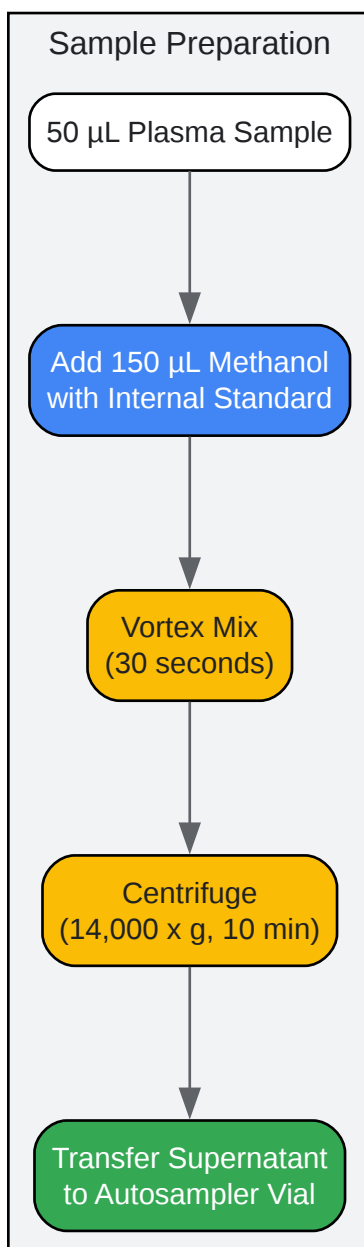
Standard and QC Sample Preparation

- Stock Solutions: Prepare primary stock solutions of **Navocaftor** and the internal standard (IS) in methanol or DMSO at a concentration of 1 mg/mL.
- Working Solutions: Create a series of **Navocaftor** working solutions by serially diluting the stock solution with 50% methanol to cover the desired calibration range.
- Calibration Standards (CS): Spike blank human plasma with the appropriate working solutions to create a calibration curve (e.g., 8-10 non-zero points).
- Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low, Mid, and High.

Biological Sample Preparation Protocol

The following protocol outlines a protein precipitation method for extracting **Navocaftor** from plasma samples.

- Aliquot Sample: Pipette 50 μ L of plasma sample (Standard, QC, or Unknown) into a 1.5 mL microcentrifuge tube.
- Add Precipitation Solution: Add 150 μ L of cold methanol containing the internal standard (e.g., at 100 ng/mL).
- Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial.
- Inject: Inject the specified volume (e.g., 5 μ L) into the LC-MS/MS system for analysis.



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Caption: Plasma sample preparation via protein precipitation.

Method Validation Summary

The analytical method should be validated according to regulatory guidelines from the FDA or EMA. The validation ensures the method is reliable for its intended purpose.

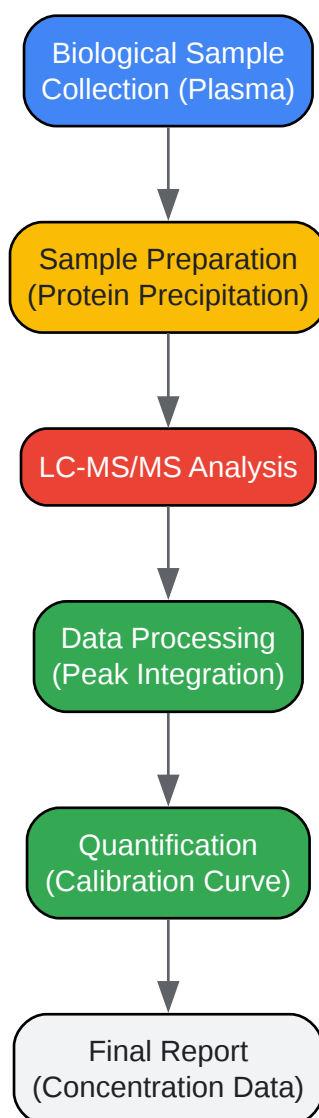
Table 4: Typical Acceptance Criteria and Performance

Parameter	Acceptance Criteria	Typical Performance
Linearity (r^2)	≥ 0.99	> 0.995
Calibration Range	N/A	10 - 10,000 ng/mL
LLOQ	S/N ≥ 10 ; Accuracy $\pm 20\%$; Precision $\leq 20\%$	10 ng/mL
Intra-day Accuracy	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	95.2% - 104.5%
Inter-day Accuracy	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	96.8% - 103.1%
Intra-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	$< 7.5\%$
Inter-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	$< 8.0\%$
Matrix Effect	IS-normalized factor within acceptable limits	Minimal effect observed
Recovery	Consistent and reproducible	$> 85\%$

Note: The values presented in the "Typical Performance" column are illustrative based on similar validated assays for other caftor drugs and should be confirmed experimentally for **Navocaftor**.

Overall Workflow

The complete analytical process, from receiving the biological sample to generating the final concentration data, follows a structured workflow.



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Caption: High-level workflow for **Navocafort** quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **Navocafort** in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, which is essential for supporting pharmacokinetic studies and TDM in drug development. The method is ready for full validation to establish its suitability for routine use in a regulated bioanalytical environment.

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